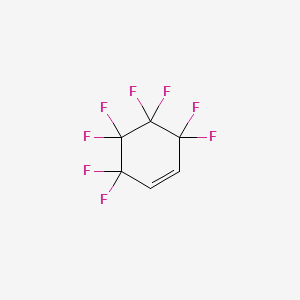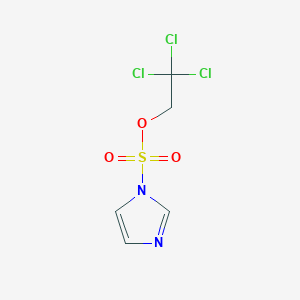
2,2,2-Trichloroethyl 1H-imidazole-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloroethoxysulfuryl imidazole is a chemical compound known for its unique structural properties and diverse applications in various fields of science and industry. This compound is characterized by the presence of a trichloroethoxy group attached to a sulfuryl imidazole core, making it a valuable intermediate in organic synthesis and biochemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trichloroethoxysulfuryl imidazole typically involves the reaction of trichloroethanol with sulfuryl chloride, followed by the introduction of an imidazole ring. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (CH2Cl2), with the reaction being conducted at low temperatures to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of 2,2,2-trichloroethoxysulfuryl imidazole is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high-quality output .
Análisis De Reacciones Químicas
Types of Reactions: 2,2,2-Trichloroethoxysulfuryl imidazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trichloroethoxy group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The imidazole ring can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products: The major products formed from these reactions include substituted imidazoles, oxidized sulfuryl derivatives, and reduced trichloroethoxy compounds .
Aplicaciones Científicas De Investigación
2,2,2-Trichloroethoxysulfuryl imidazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and as a tool in drug discovery.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2,2-trichloroethoxysulfuryl imidazole involves its interaction with specific molecular targets, leading to the formation of reactive intermediates. These intermediates can modify biomolecules, such as proteins and nucleic acids, through covalent bonding. The compound’s ability to form stable adducts with these biomolecules makes it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
2,2,2-Trichloroethyl Sulfate: Similar in structure but lacks the imidazole ring.
Sulfuryl Imidazole: Contains the sulfuryl and imidazole groups but without the trichloroethoxy moiety.
Trichloroethanol: Shares the trichloroethoxy group but does not have the sulfuryl or imidazole components.
Uniqueness: 2,2,2-Trichloroethoxysulfuryl imidazole is unique due to its combination of the trichloroethoxy group with the sulfuryl imidazole core. This unique structure imparts specific reactivity and stability, making it a versatile compound in various chemical and biochemical applications .
Propiedades
Fórmula molecular |
C5H5Cl3N2O3S |
|---|---|
Peso molecular |
279.5 g/mol |
Nombre IUPAC |
2,2,2-trichloroethyl imidazole-1-sulfonate |
InChI |
InChI=1S/C5H5Cl3N2O3S/c6-5(7,8)3-13-14(11,12)10-2-1-9-4-10/h1-2,4H,3H2 |
Clave InChI |
HHDXULYMEZUPGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=N1)S(=O)(=O)OCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,14S,15E)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B13410040.png)
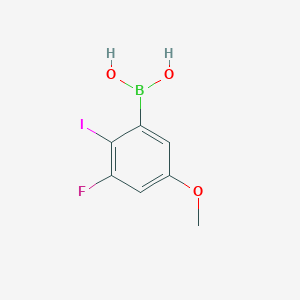
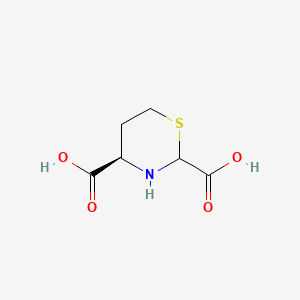
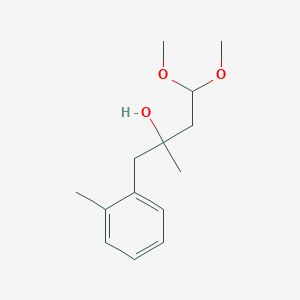
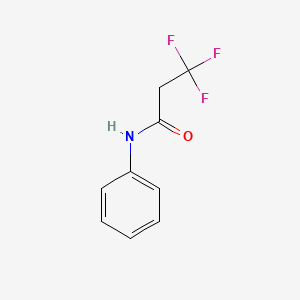
![(betaR)-beta-[[(S)-(4-Methylphenyl)sulfinyl]amino]-4-[[tris(1-methylethyl)silyl]oxy]benzenepropanoic Acid Methyl Ester](/img/structure/B13410060.png)
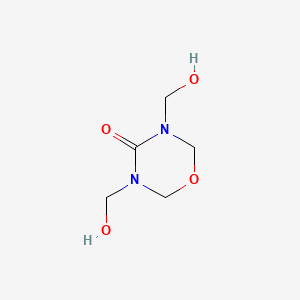
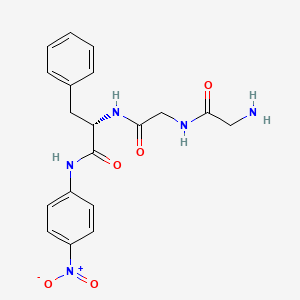
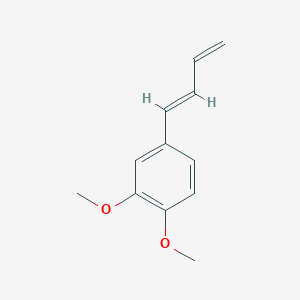
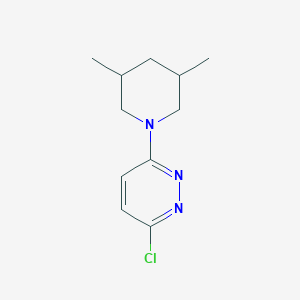
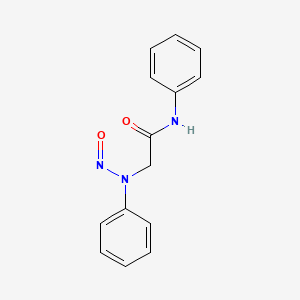
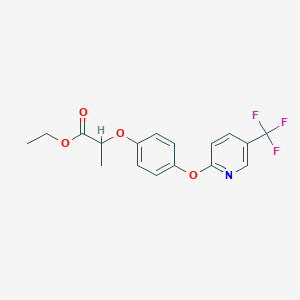
![(5As)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B13410097.png)
